Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate

Catalog No.
S12213048
CAS No.
M.F
C13H12N2O3
M. Wt
244.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carbo...

Product Name

Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate

IUPAC Name

ethyl 4-oxo-1-phenylpyridazine-3-carboxylate

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)12-11(16)8-9-15(14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

JKKFRYWGECQTLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2

Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate is a compound belonging to the class of dihydropyridazine derivatives. Its molecular formula is C12H11N3O3C_{12}H_{11}N_{3}O_{3}, and it features a pyridazine ring with a phenyl group and a carboxylate ester moiety. The compound exhibits notable structural characteristics, including a carbonyl group at the 4-position, which contributes to its chemical reactivity and potential biological activity. The presence of both the carbonyl and carboxylate functionalities enhances its ability to participate in various

Due to its functional groups:

  • Nucleophilic Addition: The carbonyl group (C=O) at the 4-position can react with nucleophiles, leading to the formation of alcohols or amines.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which is significant for synthesizing derivatives.
  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, influenced by the electron-withdrawing nature of the carbonyl group.

These reactions underline the compound's versatility as a building block in organic synthesis.

Compounds in the dihydropyridazine class, including ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate, have been reported to exhibit various biological activities. Notably:

  • Anticancer Activity: Some derivatives have shown potential as inhibitors of glycolytic pathways in cancer cells.
  • Antimicrobial Properties: Various studies have indicated that these compounds can possess antimicrobial effects against different pathogens.
  • Antidiabetic Effects: Certain derivatives may influence metabolic pathways relevant to diabetes management.

The unique structural features of ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate may enhance its interaction with biological targets, warranting further pharmacological exploration.

The synthesis of ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate typically involves multi-step synthetic routes. A common method includes:

  • Starting Materials: The synthesis begins with readily available precursors such as phenylhydrazine and ethyl acetoacetate.
  • Reaction Conditions: A typical reaction might involve dissolving the starting materials in a suitable solvent (e.g., ethanol) and heating under reflux conditions.
  • Isolation: After completion, the product is usually isolated through crystallization or filtration methods.

This multi-step process highlights the complexity involved in synthesizing this compound while allowing for variations that can lead to different derivatives.

Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate has diverse applications due to its biological activity:

  • Pharmaceutical Development: As a potential lead compound for drug development targeting cancer and metabolic diseases.
  • Chemical Research: Used as an intermediate in organic synthesis for developing new compounds with desired properties.

Its unique structure allows researchers to explore modifications that could enhance efficacy or reduce toxicity.

Interaction studies focus on understanding how ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate binds to various biological targets:

  • Protein Binding Affinity: Research has shown that this compound may interact with specific enzymes and receptors involved in disease processes.
  • Mechanism of Action: Understanding these interactions helps elucidate its pharmacological effects and guides further modifications for improved activity.

These studies are crucial for establishing the therapeutic potential of the compound.

Several compounds share structural similarities with ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate. Here are some notable examples:

Compound NameStructureNotable Features
Ethyl 1-(3,5-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylateStructureDifferent methyl substitution pattern; potential for varied biological activity.
Ethyl 1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylateStructureFluorine substituents may enhance lipophilicity and bioavailability.
Ethyl 1-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylateStructureMethoxy groups may alter electronic properties and solubility.

The uniqueness of ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate lies in its specific arrangement of substituents on the phenyl ring combined with its carboxylic acid functionality. This arrangement influences its interaction with biological targets differently compared to similar compounds, making it a valuable candidate for further research and development.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

244.08479225 g/mol

Monoisotopic Mass

244.08479225 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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